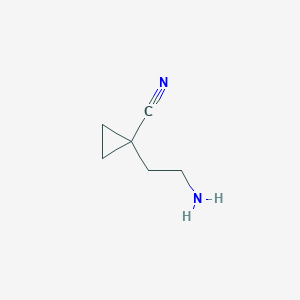![molecular formula C11H12N2O2 B13677162 Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13677162.png)
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is a chemical compound that belongs to the class of pyrrolopyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate typically involves the construction of the pyrrolopyridine core followed by esterification. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyridine ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability. This may include the use of continuous flow reactors and other advanced chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Scientific Research Applications
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate involves its interaction with FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate: Another pyrrolopyridine derivative with similar structural features.
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate: Differing in the position of the pyridine ring, this compound also shares similar chemical properties.
Uniqueness
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is unique due to its specific binding affinity for FGFRs, making it a promising candidate for targeted cancer therapies. Its structural features allow for specific interactions with the receptor, which may not be as pronounced in similar compounds .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate |
InChI |
InChI=1S/C11H12N2O2/c1-15-10(14)5-4-8-7-13-11-9(8)3-2-6-12-11/h2-3,6-7H,4-5H2,1H3,(H,12,13) |
InChI Key |
YTWWFICIZSCAHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CNC2=C1C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


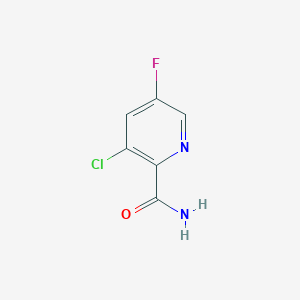
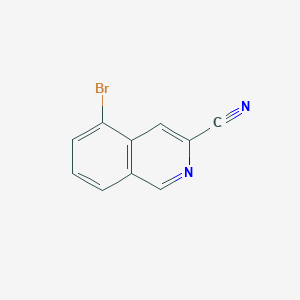

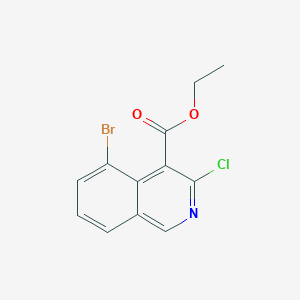

![1,4-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13677120.png)
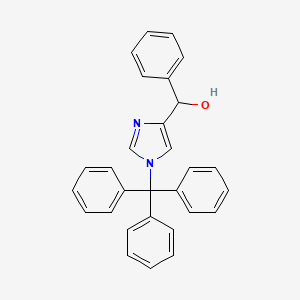
![1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13677130.png)
![1'-Cbz-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13677139.png)
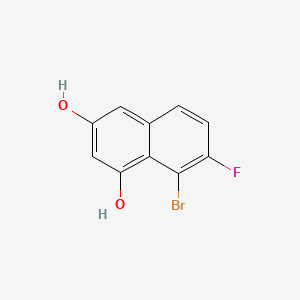
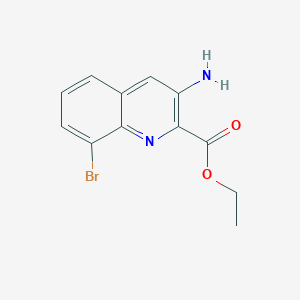
![1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13677151.png)
![6-Bromo-2-(chloromethyl)benzo[b]thiophene](/img/structure/B13677159.png)
